N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a complex organic compound that features both indole and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized by reacting phthalic anhydride with hydrazine.
Coupling Reaction: The benzylated indole and the phthalazine derivative are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to improve efficiency.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole and phthalazine rings.
Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.
Substitution: Substituted derivatives at the benzyl positions.
Scientific Research Applications
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phthalazine moieties could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-indol-4-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the benzyl group on the phthalazine ring.
N-(1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the benzyl group on the indole ring.
Uniqueness
N-(1-benzyl-1H-indol-4-yl)-2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the presence of benzyl groups on both the indole and phthalazine rings, which may enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C32H26N4O2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-(3-benzyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(33-28-16-9-17-30-27(28)18-19-35(30)21-23-10-3-1-4-11-23)20-29-25-14-7-8-15-26(25)32(38)36(34-29)22-24-12-5-2-6-13-24/h1-19H,20-22H2,(H,33,37) |
InChI Key |
GHEPKTOTJWPELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)CC4=NN(C(=O)C5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
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